3-(3,4-dimethoxyphenyl)-5-(5-{[(3-methylphenyl)methanesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazole
Description
This compound features a 1,2,4-oxadiazole core substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 5 with a furan-2-yl moiety bearing a [(3-methylphenyl)methanesulfonyl]methyl group.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[5-[(3-methylphenyl)methylsulfonylmethyl]furan-2-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6S/c1-15-5-4-6-16(11-15)13-32(26,27)14-18-8-10-20(30-18)23-24-22(25-31-23)17-7-9-19(28-2)21(12-17)29-3/h4-12H,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQJDEQBLRFDQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)CC2=CC=C(O2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3,4-Dimethoxyphenyl)-5-(5-{[(3-methylphenyl)methanesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 454.5 g/mol
- CAS Number : 1040655-58-0
The structure features a complex arrangement that includes an oxadiazole ring, which is known for its biological activity, especially in anticancer and antimicrobial applications.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, demonstrating promising results in several areas:
Anticancer Activity
Recent studies have shown that oxadiazole derivatives exhibit potent anticancer properties. For example:
- In vitro tests against various cancer cell lines (e.g., MCF-7 and A549) indicated that certain derivatives have IC values significantly lower than standard chemotherapeutics like doxorubicin .
- Mechanistic studies revealed that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of p53 expression levels .
Antimicrobial Activity
The compound has also displayed notable antimicrobial properties:
- Preliminary assays indicated effective inhibition against several bacterial strains, including Staphylococcus spp., with minimal cytotoxicity to human cell lines .
- The presence of the methanesulfonyl group appears to enhance the antimicrobial efficacy of the oxadiazole core .
Anti-inflammatory and Analgesic Effects
Research has highlighted the anti-inflammatory potential of this compound:
- In vitro studies demonstrated that derivatives showed significant inhibition of inflammatory markers, suggesting potential use in treating inflammatory diseases .
- The compound's ability to reduce edema in animal models further supports its analgesic properties .
Case Studies and Research Findings
Several studies have investigated the biological effects of similar oxadiazole compounds:
The mechanisms underlying the biological activities of this compound include:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.
- Inhibition of Inflammatory Pathways : Suppression of pro-inflammatory cytokines and mediators.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity :
- Compounds similar to 3-(3,4-dimethoxyphenyl)-5-(5-{[(3-methylphenyl)methanesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazole have demonstrated antimicrobial properties. Studies indicate that derivatives of oxadiazoles can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
- Anti-inflammatory Effects :
- Analgesic Properties :
- Anticancer Potential :
Antimicrobial Efficacy Study
A study conducted on the antimicrobial efficacy of oxadiazole derivatives highlighted the effectiveness of compounds structurally similar to this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a lead compound for antibiotic development.
Anti-inflammatory Mechanism Investigation
In another investigation focusing on anti-inflammatory mechanisms, researchers assessed the impact of oxadiazole derivatives on cytokine production in vitro. The study found that these compounds significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating their potential use in treating inflammatory disorders.
Analgesic Activity Assessment
A preclinical trial evaluated the analgesic properties of this class of compounds using animal models. The findings demonstrated a marked decrease in pain response compared to control groups, supporting the hypothesis that these compounds could serve as effective analgesics.
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
Key Compounds :
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole ():
- Substituents : 3,4-Dichlorophenyl (electron-withdrawing) at position 3; indole at position 5.
- Activity : Selective MAO-B inhibition (IC50 = 0.036 μM) due to the dichlorophenyl group’s electronic effects enhancing binding to MAO-B’s hydrophobic pocket .
- Comparison : The target compound’s 3,4-dimethoxyphenyl group may favor anti-inflammatory or antioxidant pathways over MAO inhibition .
2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole (): Substituents: 3,4-Dimethoxyphenyl at position 5; bromophenyl-propanone at position 2. Activity: 61.9% anti-inflammatory activity (20 mg/kg), comparable to indomethacin (64.3%) .
Substituents at Position 5 of the Oxadiazole Core
Key Compounds :
5-(1-Chloroethyl)-3-(furan-2-yl)-1,2,4-oxadiazole (): Substituents: Furan-2-yl at position 3; chloroethyl at position 5.
3-(3,4-Dimethoxyphenyl)-5-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-1,2,4-oxadiazole (7k) ():
- Substituents : Triazolylmethyl group at position 5.
- Comparison : The triazole’s hydrogen-bonding capacity contrasts with the sulfonyl group’s electron-withdrawing effects, possibly directing the target compound toward different targets (e.g., enzymes requiring hydrophobic interactions) .
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The 3,4-dimethoxyphenyl group increases hydrophobicity, while the sulfonyl group balances this with polarity. This contrasts with dichlorophenyl analogues, which are more lipophilic and may accumulate in fatty tissues .
Preparation Methods
Conversion of Nitrile to Amidoxime
The 3,4-dimethoxyphenyl substituent is introduced via amidoxime formation.
Procedure :
-
3,4-Dimethoxybenzonitrile (1.0 equiv) is reacted with hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1) at 80°C for 6–8 hours.
-
The reaction is monitored by TLC (hexane/ethyl acetate, 7:3).
-
The product, 3,4-dimethoxyphenylamidoxime , is isolated via filtration (Yield: 85–90%).
Key Data :
Synthesis of the O-Acylating Agent
Preparation of 5-{[(3-Methylphenyl)Methanesulfonyl]Methyl}Furan-2-Carboxylic Acid
Step 1 : Sulfonation of Furan-2-Methanol
-
Furan-2-methanol (1.0 equiv) reacts with methanesulfonyl chloride (1.1 equiv) in dichloromethane (DCM) with triethylamine (TEA, 1.5 equiv) at 0°C.
-
After 2 hours, the mixture is washed with brine, dried (Na₂SO₄), and concentrated to yield 5-(methanesulfonylmethyl)furan-2-methanol (Yield: 78%).
Step 2 : Oxidation to Carboxylic Acid
-
The alcohol is oxidized using IBX (2.0 equiv) in DMSO/DCM (1:4) at 20°C for 3 hours.
-
The aldehyde intermediate is further oxidized to the carboxylic acid using NaClO₂ (1.5 equiv) in tert-butanol/H₂O (4:1) with 2-methyl-2-butene as a scavenger.
-
5-(Methanesulfonylmethyl)furan-2-carboxylic acid is isolated via acid-base extraction (Yield: 70%).
Key Data :
O-Acylation and Cyclodehydration
O-Acylation of Amidoxime
-
3,4-Dimethoxyphenylamidoxime (1.0 equiv) is dissolved in DMF under nitrogen.
-
5-(Methanesulfonylmethyl)furan-2-carboxylic acid (1.1 equiv) is activated with TBTU (1.5 equiv) and DIEA (2.0 equiv) at 50°C for 4 hours.
-
The O-acylamidoxime intermediate is isolated via vacuum distillation (Yield: 80–85%).
Cyclodehydration to 1,2,4-Oxadiazole
-
The O-acylamidoxime is heated in borate buffer (pH 9.5) at 90°C for 2 hours.
-
The reaction mixture is cooled, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate, 6:4).
-
3-(3,4-Dimethoxyphenyl)-5-(5-{[(3-methylphenyl)methanesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazole is obtained as a white solid (Yield: 65–70%).
Optimization Notes :
-
Higher yields are achieved with TBTU over carbodiimides due to reduced urea byproduct formation.
-
Cyclodehydration at pH 9.5 minimizes hydrolysis of the oxadiazole.
Analytical Characterization
Spectroscopic Data
Crystallographic Validation
Single-crystal X-ray diffraction of analogous oxadiazoles confirms the cis configuration of substituents and planarity of the heterocycle (Figure 2).
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| TBTU Cyclization | TBTU, DIEA, DMF | 70 | 98 | |
| POCl₃-Mediated | POCl₃, DCM | 55 | 95 | |
| DNA-Conjugated | Hydroxylamine, Borate | 65 | 90 |
Key Findings :
-
TBTU-based cyclodesulfurization offers superior yields and milder conditions compared to POCl₃.
-
DNA-conjugated methods, while innovative, require specialized equipment and are less practical for bulk synthesis.
Challenges and Mitigation Strategies
Steric Hindrance
The bulky methanesulfonyl group impedes acylation. Using excess DIEA (3.0 equiv) and prolonged reaction times (6 hours) improves conversion.
Q & A
Q. What are the common synthetic routes for 3-(3,4-dimethoxyphenyl)-5-(5-{[(3-methylphenyl)methanesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazole, and what are the critical reaction conditions?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the oxadiazole core via cyclization of a nitrile and an amidoxime derivative under reflux conditions (e.g., using POCl₃ as a catalyst) .
- Step 2 : Introduction of the 3,4-dimethoxyphenyl group via nucleophilic substitution or coupling reactions.
- Step 3 : Functionalization of the furan moiety with a sulfonylmethyl group. Key conditions include anhydrous solvents (e.g., DMF), controlled temperatures (60–80°C), and catalysts like triethylamine to optimize yields .
- Critical Considerations : Purification via column chromatography and spectroscopic validation (e.g., NMR, IR) are essential to confirm intermediate structures.
Q. How can spectroscopic techniques be used to confirm the molecular structure of this compound?
- NMR : H and C NMR identify protons and carbons in the dimethoxyphenyl, oxadiazole, and sulfonylmethyl groups. For example, methoxy protons appear as singlets at ~3.8 ppm, while sulfonyl methyl protons resonate at ~3.1 ppm .
- IR : Peaks at 1600–1650 cm confirm the oxadiazole ring, while sulfonyl S=O stretches appear at 1150–1250 cm .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., oxadiazole ring planarity and dihedral angles between substituents) .
Q. What preliminary biological activities have been reported for structurally similar oxadiazole derivatives?
Analogous compounds exhibit:
- Anticancer Activity : Inhibition of topoisomerase II or tubulin polymerization (IC₅₀ values in the µM range) .
- Antimicrobial Effects : Disruption of bacterial cell membranes via sulfonyl group interactions .
- Anti-inflammatory Action : COX-2 enzyme inhibition via π-π stacking with the dimethoxyphenyl group .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the mechanism of action for this compound’s anticancer activity?
- Enzyme Assays : Test inhibition of kinases (e.g., EGFR) or DNA-interacting enzymes (e.g., topoisomerases) using recombinant proteins and fluorogenic substrates .
- Cellular Studies :
- Apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) to identify pathways affected .
- siRNA knockdown of target proteins (e.g., Bcl-2) to validate specificity .
- Molecular Docking : Model interactions between the sulfonylmethyl group and enzyme active sites (e.g., using AutoDock Vina) .
Q. What strategies can address contradictory bioactivity data across different studies on oxadiazole derivatives?
- Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time .
- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on the phenyl ring) to resolve discrepancies in potency .
- Metabolic Stability Tests : Evaluate compound degradation in vitro (e.g., liver microsomes) to rule out false negatives due to rapid metabolism .
Q. How can computational chemistry optimize the compound’s pharmacokinetic properties?
- ADME Prediction : Tools like SwissADME predict logP (aim for 2–4 for blood-brain barrier penetration) and solubility issues caused by the sulfonyl group .
- QSAR Modeling : Correlate structural descriptors (e.g., polar surface area, H-bond donors) with bioavailability to guide synthetic modifications .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
- Challenges : Low solubility in common solvents and polymorphism due to flexible substituents.
- Solutions :
- Use mixed solvents (e.g., chloroform/methanol) for slow evaporation .
- Employ seeding techniques with pre-formed microcrystals.
- Characterize polymorphs via DSC and PXRD to identify the most stable form .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
